molecular formula C14H13N3O3S B2617874 N-(2-methoxyphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 443329-42-8

N-(2-methoxyphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2617874
CAS RN: 443329-42-8
M. Wt: 303.34
InChI Key: KMUZETXBCAOLCI-UHFFFAOYSA-N
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Description

Thiazolopyrimidines are a class of compounds that contain a thiazole ring fused with a pyrimidine ring . They are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Heterocyclic Compounds

    This category includes studies on the synthesis of novel compounds with potential biological activities. One study outlined the synthesis of benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds were evaluated for their anti-inflammatory and analgesic properties, showcasing significant COX-2 inhibitory activity and protection against inflammation and pain (Abu‐Hashem et al., 2020).

  • Characterization and Cytotoxicity

    Another aspect of research focuses on the synthesis, characterization, and evaluation of cytotoxic activity. For instance, Hassan et al. (2014) synthesized 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which were tested for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential applications in cancer research (Hassan et al., 2014).

Biological Applications

  • Antiinflammatory Activity

    The synthesis of thiazolo[3,2‐a]pyrimidines has been linked to antiinflammatory activities. Tozkoparan et al. (1998) synthesized and tested compounds for their antiinflammatory properties, identifying compounds with significant potential due to their ability to reduce inflammation in models of edema (Tozkoparan et al., 1998).

  • Antidiabetic Screening

    The exploration of novel dihydropyrimidine derivatives for antidiabetic activity through in vitro screening. A study by Lalpara et al. (2021) investigated the α-amylase inhibition assay, indicating some compounds' potential to manage diabetes (Lalpara et al., 2021).

  • Antimicrobial and Antifungal Activities

    Research into the antimicrobial and antifungal properties of related compounds has been significant. Hanafy (2011) synthesized pyrido[2,3-d]pyrimidine derivatives and evaluated their antifungal activity, demonstrating the potential for combating fungal infections (Hanafy, 2011).

properties

IUPAC Name

N-(2-methoxyphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c1-20-11-5-3-2-4-10(11)16-12(18)9-8-15-14-17(13(9)19)6-7-21-14/h2-5,8H,6-7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUZETXBCAOLCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CN=C3N(C2=O)CCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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